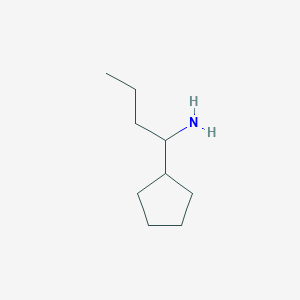

1-Cyclopentyl-butylamine

説明

1-Cyclopentyl-butylamine is a chemical compound with the molecular formula C9H19N. It is an organic compound that falls under the category of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines like 1-Cyclopentyl-butylamine can be achieved through several methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves the reduction of nitriles or amides and nitro compounds . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is also a possible method .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-butylamine can be represented by its molecular formula C9H19N. The structure consists of a cyclopentyl group (a cyclic compound with 5 carbon atoms) and a butylamine group (a linear chain of 4 carbon atoms with an amine group at one end) .

Chemical Reactions Analysis

Amines like 1-Cyclopentyl-butylamine can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .

科学的研究の応用

Gas Sensing Materials

Research demonstrates the use of Au nanoparticles modified MoO3 nanobelts for ultra-sensitive and selective sensing of 1-butylamine, a compound structurally related to 1-Cyclopentyl-butylamine. The unique layered structure and the catalytic reaction mechanism between 1-butylamine and lattice oxygen of MoO3 enhanced by Au nanoparticles suggest potential applications of similar compounds in developing high-performance gas sensors for detecting amines (Fu et al., 2021).

Chemodosimetric Sensors

A study on the selective detection of hydrazine over other amines, including butylamine, using naphthalimide trifluoroacetyl acetonate highlights the potential of structurally related amines for the development of selective chemodosimetric sensors. This research underlines the importance of specific chemical functionalities for the selective sensing of hazardous materials (Lee et al., 2013).

Advanced Materials and Drug Research

The synthesis and characterization of tert-butylammonium N-acetylglycinate monohydrate demonstrate the versatile applications of butylamine derivatives in the fields of advanced materials and drug research. The study combines experimental and theoretical approaches to explore the molecular and electronic properties of the compound, suggesting the broader relevance of such chemical structures in material science and pharmaceuticals (Senthilkumar et al., 2020).

Antitumor Activity

Another area of interest is the modification of platinum compounds with amines, including butylamine derivatives, to enhance their antitumor activity. Research shows that replacing one amine group with butylamine ligands in platinum compounds significantly increases their cytotoxicity against tumor cells, including those resistant to cisplatin. This suggests a potential application of 1-Cyclopentyl-butylamine in the development of new antitumor agents (Prokop et al., 2004).

特性

IUPAC Name |

1-cyclopentylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFGMKPLENXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-butylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)